Methyl 2-(azetidin-3-yl)benzoate hydrochloride
CAS No.:
Cat. No.: VC13665402
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14ClNO2 |
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Molecular Weight | 227.69 g/mol |
IUPAC Name | methyl 2-(azetidin-3-yl)benzoate;hydrochloride |
Standard InChI | InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-5-3-2-4-9(10)8-6-12-7-8;/h2-5,8,12H,6-7H2,1H3;1H |
Standard InChI Key | ABYTWMXHRIYYIX-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=CC=C1C2CNC2.Cl |
Canonical SMILES | COC(=O)C1=CC=CC=C1C2CNC2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of methyl 2-(azetidin-3-yl)benzoate hydrochloride features a benzoate ester group (-COOCH) attached to the 2-position of an azetidine ring, with the nitrogen atom of the azetidine forming a hydrochloride salt (Fig. 1). The azetidine ring, a strained four-membered heterocycle, introduces conformational rigidity that influences both reactivity and biological interactions.
Key Properties:
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Molecular Formula:
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Molecular Weight: 227.7 g/mol
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Purity: ≥95% (typical for research-grade material)
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Solubility: High solubility in polar solvents (e.g., water, methanol) due to the hydrochloride salt.
The strained azetidine ring () contributes to unique electronic and steric properties, which are critical in drug design. For example, the ring’s small size enhances metabolic stability compared to larger heterocycles like piperidine .
Synthesis and Preparation
General Synthetic Routes
The synthesis of methyl 2-(azetidin-3-yl)benzoate hydrochloride typically involves two key steps: (1) formation of the azetidine ring and (2) esterification with methyl benzoate derivatives. A common approach, as outlined in patent literature, utilizes tert-butyl carbamate (Boc) protection to stabilize intermediates during synthesis :
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Azetidine Ring Formation:
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Esterification:
Optimization and Challenges
Key challenges include minimizing byproducts such as tert-butyl 3-(chloromethyl)azetidine-1-carboxylate, which can form during fluorination steps . Purification via aqueous extraction with organic solvents (e.g., dichloromethane) reduces impurities to <1% .
Table 1: Comparative Synthesis Methods
Step | Reagents/Conditions | Yield (%) | Reference |
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Azetidine formation | Epichlorohydrin, diisopropylethylamine | 65–75 | |
Esterification | DIC, methyl benzoate | 80–85 | |
Salt formation | HCl gas in methanol | >90 |
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
The compound’s benzoate and azetidine motifs are pivotal in constructing pharmacologically active molecules. For instance, taxoid derivatives bearing 3-substituted benzoates exhibit enhanced potency against multidrug-resistant cancers . The azetidine ring’s rigidity improves binding affinity to biological targets such as β-tubulin, a critical protein in cancer therapy .
Compound | Target | IC (nM) | Reference |
---|---|---|---|
SB-T-121205 | MCF-7/PTX breast cancer cells | 0.8 | |
Paclitaxel | MCF-7/PTX breast cancer cells | 97 | |
Methyl 3-OCF-benzoate | β-tubulin binding | 1.2 |
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
The hydrochloride salt of methyl 2-(azetidin-3-yl)benzoate uniquely combines aqueous solubility (via salt formation) and metabolic stability (via azetidine), making it superior to neutral esters in drug delivery .
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